molecular formula C14H19NO3 B11862535 7-Methoxyspiro[chroman-2,4'-piperidin]-4-ol

7-Methoxyspiro[chroman-2,4'-piperidin]-4-ol

Cat. No.: B11862535
M. Wt: 249.30 g/mol
InChI Key: DSFFPTRTIYVQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxyspiro[chroman-2,4’-piperidin]-4-ol is a spiro compound that features a unique structure where a chroman ring is fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its role as a scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxyspiro[chroman-2,4’-piperidin]-4-ol typically involves the condensation and cyclization of appropriate precursors. One common method involves the reaction of a chroman derivative with a piperidine derivative under acidic or basic conditions to form the spiro linkage. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of 7-Methoxyspiro[chroman-2,4’-piperidin]-4-ol may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

7-Methoxyspiro[chroman-2,4’-piperidin]-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

7-Methoxyspiro[chroman-2,4’-piperidin]-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxyspiro[chroman-2,4’-piperidin]-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1’-Benzyl-7-methoxyspiro[chroman-2,4’-piperidin]-4-one
  • 7-{5-[(Substituted amino)methyl]thien-2-yl}spiro[chroman-2,4’-piperidin]-4-one hydrochloride

Uniqueness

7-Methoxyspiro[chroman-2,4’-piperidin]-4-ol is unique due to its specific spiro linkage and the presence of a methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and pharmacokinetic properties .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

7-methoxyspiro[3,4-dihydrochromene-2,4'-piperidine]-4-ol

InChI

InChI=1S/C14H19NO3/c1-17-10-2-3-11-12(16)9-14(18-13(11)8-10)4-6-15-7-5-14/h2-3,8,12,15-16H,4-7,9H2,1H3

InChI Key

DSFFPTRTIYVQEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(CC3(O2)CCNCC3)O

Origin of Product

United States

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